molecular formula C9H15NO3 B1354806 1-(Ethoxycarbonylmethyl)-2-piperidone CAS No. 22875-63-4

1-(Ethoxycarbonylmethyl)-2-piperidone

Cat. No. B1354806
CAS RN: 22875-63-4
M. Wt: 185.22 g/mol
InChI Key: OWAWENPCRRJBOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, piperidine-3-carboxylic acid (nipecotic acid) was stirred with ethyl chloroacetate in equimolar quantities using triethylamine and THF respectively at room temperature to yield 1-ethoxycarbonylmethyl-piperidine-3-carboxylic acid .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Ethoxycarbonylmethyl)-2-piperidone are not detailed, general principles of qualitative analysis can be applied. These include performing “spot tests” for precipitation reactions, writing and balancing the precipitation reaction equations, and applying the solubility rules to identify unknown ions using “spot test” reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthetic Chemistry and Molecular Structure

  • 1,2,5-Trimethyl-4-ethoxycarbonylmethyl-4-hydroxypiperidine, related to 1-(Ethoxycarbonylmethyl)-2-piperidone, is synthesized through the Reformatsky reaction, demonstrating the compound's utility in synthetic chemistry (Prostakov & Plesnakov, 1968).
  • A study highlights the synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton, indicating the compound's relevance in creating constrained amino acid analogues (Etayo et al., 2008).
  • The molecular structure of related piperidone derivatives has been analyzed, providing insights into their conformational behavior, crucial for understanding their chemical properties (Arias-Pérez et al., 1995).

Synthesis and Reactivity

  • Piperidone derivatives have been synthesized and evaluated for their antioxidant activity, underscoring their potential in developing new antioxidants (Karthik et al., 2011).
  • The compound's utility in the synthesis of rac-Tetrahydrorotundine and other heterocyclic compounds is shown, indicating its importance in the creation of complex organic molecules (Kametani & Nomura, 1961).
  • Rhodium-catalyzed asymmetric 1,4-addition reactions using organozinc reagents for synthesizing 2-aryl-4-piperidones show the compound's significance in asymmetric synthesis (Shintani et al., 2004).

Biological Activities and Applications

  • A series of 2,6-diaryl-3-methyl-4-piperidone derivatives was synthesized and screened for various biological activities, highlighting the compound's relevance in medicinal chemistry and pharmacology (Rameshkumar et al., 2003).
  • Studies on the synthesis and antibacterial, as well as analgesic activities of piperidone derivatives, indicate their potential in developing new therapeutic agents (Yu et al., 2002).

Future Directions

The future directions for research on 1-(Ethoxycarbonylmethyl)-2-piperidone are not explicitly mentioned in the available literature .

properties

IUPAC Name

ethyl 2-(2-oxopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWENPCRRJBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444314
Record name 1-(ethoxycarbonylmethyl)-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22875-63-4
Record name 1-(ethoxycarbonylmethyl)-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 parts of δ-valerolactam (purchased from Aldrich Chemical Co., Milwaukee, Wisc. 53233) were dissolved in 100 part of dimethylformamide. To this solution was added 4.8 parts of a 50% dispersion of sodium hydride in mineral oil (purchased from Callgary Chemical Company, Callgary, Pa.). The reaction mixture was stirred for a period of 30 minutes. To the above reaction mixture 16.7 parts of ethylbromoacetate was added dropwise keeping the temperature less than 25° C during the addition. After the addition was completed, the reaction was stirred at room temperature for an additional 30 minutes. The reaction mass was poured into 200 parts of water. The product was isolated by extraction from the aqueous solution with three successive 200-part portions of methylene chloride. The combined organic extracts of the product were dried with anhydrous sodium sulfate. The solution of the product was filtered and the solvent was removed by evaporation at a reduced pressure of 50-300 mm on a rotary evaporator. The crude product obtained was further purified by vacuum distillation at 115° -120° C at 1.5 mm; 8.2 parts of product were obtained.
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